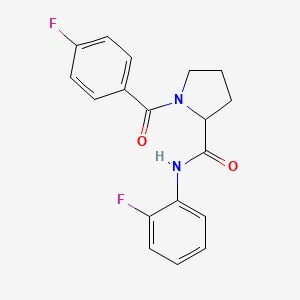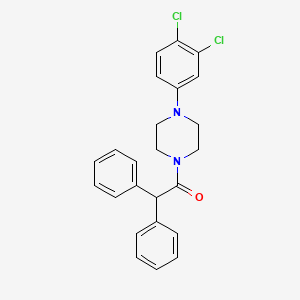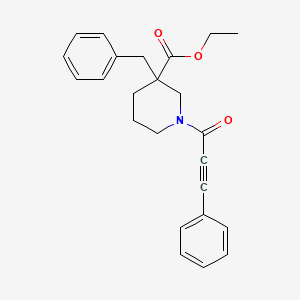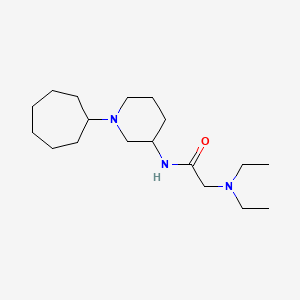![molecular formula C14H14N2O3S B6130264 3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B6130264.png)
3-{[(4-methylphenyl)amino]sulfonyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-methylphenyl)amino]sulfonyl}benzamide, also known as MSA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MSA is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-{[(4-methylphenyl)amino]sulfonyl}benzamide involves the inhibition of various enzymes, including carbonic anhydrase and metalloproteinases. 3-{[(4-methylphenyl)amino]sulfonyl}benzamide also inhibits the activity of the proteasome, which is involved in the degradation of proteins. Studies have shown that 3-{[(4-methylphenyl)amino]sulfonyl}benzamide induces apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibits the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 3-{[(4-methylphenyl)amino]sulfonyl}benzamide induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. 3-{[(4-methylphenyl)amino]sulfonyl}benzamide also inhibits the production of pro-inflammatory cytokines, reducing inflammation. In addition, 3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to have antioxidant properties, protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-{[(4-methylphenyl)amino]sulfonyl}benzamide in lab experiments is its potential as a multifunctional compound with various applications. 3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to have anticancer, anti-inflammatory, and antioxidant properties, making it a versatile compound for research. However, one limitation of using 3-{[(4-methylphenyl)amino]sulfonyl}benzamide is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types. Additionally, the synthesis of 3-{[(4-methylphenyl)amino]sulfonyl}benzamide can be challenging, and the purity and yield of the compound can vary depending on the synthesis method used.
Zukünftige Richtungen
For 3-{[(4-methylphenyl)amino]sulfonyl}benzamide research include the development of new anticancer agents and the further exploration of its potential anti-inflammatory and antioxidant properties.
Synthesemethoden
3-{[(4-methylphenyl)amino]sulfonyl}benzamide can be synthesized using various methods, including the reaction of 4-methylbenzenesulfonamide with 3-aminobenzamide in the presence of a catalyst. Another method involves the reaction of 3-nitrobenzamide with 4-methylphenylamine in the presence of a reducing agent. The resulting 3-{[(4-methylphenyl)amino]sulfonyl}benzamide can be purified using column chromatography or recrystallization. The purity and yield of 3-{[(4-methylphenyl)amino]sulfonyl}benzamide can be determined using various analytical techniques, including NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been used in various scientific research applications, including as a potential anticancer agent. Studies have shown that 3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3-{[(4-methylphenyl)amino]sulfonyl}benzamide has also been studied as a potential anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. Additionally, 3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been used in the development of new materials, such as polymeric membranes and hydrogels.
Eigenschaften
IUPAC Name |
3-[(4-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-10-5-7-12(8-6-10)16-20(18,19)13-4-2-3-11(9-13)14(15)17/h2-9,16H,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGIOCJKQDFKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3-pyridinyl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6130181.png)

![ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate](/img/structure/B6130194.png)
![N~2~-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide](/img/structure/B6130200.png)
![3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid](/img/structure/B6130205.png)
![methyl 4-{[2-pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoate](/img/structure/B6130210.png)
![1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B6130215.png)
![N-cycloheptyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6130233.png)

![3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6130241.png)
![2-methoxy-2-phenyl-N-(1-{1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6130246.png)

![2-[(2-fluorophenoxy)methyl]-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6130271.png)
